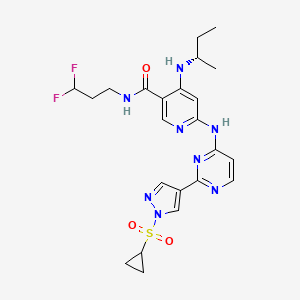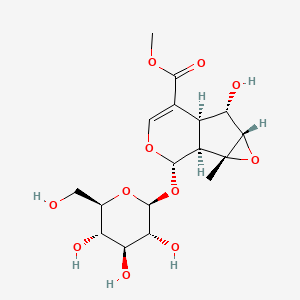
Phlorigidoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phlorigidoside C can be synthesized through a series of extraction and purification steps. The process typically involves:
Sample Treatment: The whole plant of Lamiophlomis rotata is cut into segments and subjected to ethanol reflux extraction to obtain the plant extract.
Solvent Extraction: The extract is dissolved in deionized water and sequentially extracted with ethyl acetate and n-butanol.
Column Chromatography: The n-butanol extract is subjected to macroporous resin column chromatography, followed by elution and concentration to obtain crude this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yield and purity, ensuring the compound’s stability and efficacy for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phlorigidoside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: Substitution reactions can occur at specific positions in the molecule, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Phlorigidoside C has a wide range of scientific research applications:
Wirkmechanismus
Phlorigidoside C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Pathways: The compound modulates the OPG/RANKL/NF-κB signaling pathways, reducing inflammation and joint damage in rheumatoid arthritis.
Immunomodulatory Effects: It influences the immune response by regulating cytokine production and immune cell activity.
Antioxidant Activity: This compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Vergleich Mit ähnlichen Verbindungen
Phlorigidoside C is compared with other iridoid glucosides, such as:
Shanzhiside Methyl Ester: This compound shares structural similarities with this compound but differs in its pharmacological profile and therapeutic applications.
This compound stands out due to its unique molecular structure and potent bioactivity, making it a valuable compound for scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C17H24O11 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-17-8-7(10(20)13(17)28-17)5(14(23)24-2)4-25-15(8)27-16-12(22)11(21)9(19)6(3-18)26-16/h4,6-13,15-16,18-22H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
VZRXACBYBGKGNQ-GNDDPXJISA-N |
Isomerische SMILES |
C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC |
Kanonische SMILES |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

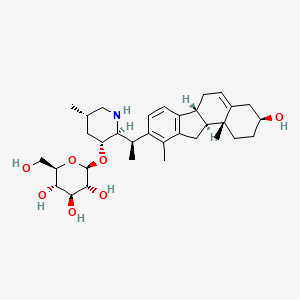
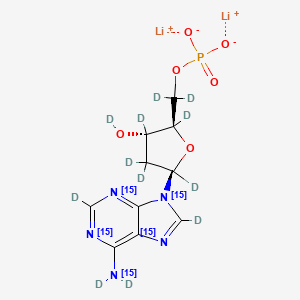
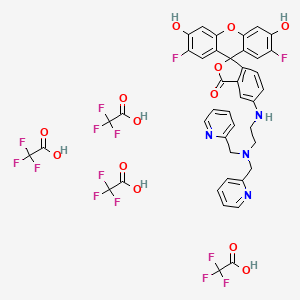
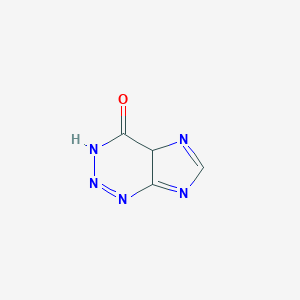
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
